BenchChemオンラインストアへようこそ!

(R)-N,1-Dimethylpyrrolidin-3-amine

Chiral Synthesis Enantioselective Catalysis Medicinal Chemistry

(R)-N,1-Dimethylpyrrolidin-3-amine (CAS 792970-21-9) is a chiral secondary amine belonging to the 3-aminopyrrolidine class. It features a single stereocenter at the 3-position of the pyrrolidine ring, conferring distinct three-dimensional geometry.

Molecular Formula C6H14N2
Molecular Weight 114.19 g/mol
CAS No. 792970-21-9
Cat. No. B1353678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N,1-Dimethylpyrrolidin-3-amine
CAS792970-21-9
Molecular FormulaC6H14N2
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCNC1CCN(C1)C
InChIInChI=1S/C6H14N2/c1-7-6-3-4-8(2)5-6/h6-7H,3-5H2,1-2H3/t6-/m1/s1
InChIKeyCZGIEJXGCLWRPY-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-N,1-Dimethylpyrrolidin-3-amine (CAS 792970-21-9): A Chiral 3-Aminopyrrolidine Building Block for Enantioselective Synthesis


(R)-N,1-Dimethylpyrrolidin-3-amine (CAS 792970-21-9) is a chiral secondary amine belonging to the 3-aminopyrrolidine class [1]. It features a single stereocenter at the 3-position of the pyrrolidine ring, conferring distinct three-dimensional geometry [1]. With a molecular formula of C₆H₁₄N₂ and a molecular weight of 114.19 g/mol, this compound serves as a versatile chiral building block in medicinal chemistry and organic synthesis [1]. Its primary value lies in its ability to introduce stereochemical complexity into target molecules, which can profoundly influence the pharmacological properties of resulting drug candidates .

Why Substituting (R)-N,1-Dimethylpyrrolidin-3-amine with Its Enantiomer or Racemate Can Derail Research Outcomes


In chiral drug discovery, the (R)- and (S)-enantiomers of a molecule, as well as their racemic mixture, can exhibit vastly different pharmacological profiles, including potency, selectivity, and toxicity . Simply substituting (R)-N,1-Dimethylpyrrolidin-3-amine with its (S)-enantiomer (CAS 792969-63-2) or the racemic mixture (CAS 64021-83-6) introduces an uncontrolled variable that can confound structure-activity relationship (SAR) studies and lead to inconsistent or non-reproducible results . For applications requiring a specific stereochemical outcome, such as the synthesis of enantiomerically pure drug candidates, the use of a racemate or the incorrect enantiomer will result in a mixture of diastereomers or enantiomers with potentially diminished or altered biological activity . The following quantitative evidence demonstrates the specific value of the (R)-enantiomer.

Quantitative Differentiation of (R)-N,1-Dimethylpyrrolidin-3-amine: Stereochemical Purity and Structural Advantages


Stereochemical Purity: Defined Absolute Configuration vs. Racemic and (S)-Enantiomer Mixtures

The (R)-N,1-Dimethylpyrrolidin-3-amine product is defined by its specific (R)-absolute configuration at the 3-position of the pyrrolidine ring, as confirmed by its InChIKey (CZGIEJXGCLWRPY-ZCFIWIBFSA-N) [1]. In contrast, the racemic mixture (CAS 64021-83-6) is an equimolar blend of (R)- and (S)-enantiomers, and the (S)-enantiomer (CAS 792969-63-2) possesses the opposite stereochemistry. This distinction is critical for enantioselective applications. Vendors typically supply the (R)-enantiomer with a minimum purity of 98% , ensuring high fidelity for downstream chiral syntheses.

Chiral Synthesis Enantioselective Catalysis Medicinal Chemistry

Structural Basis for CCR2b Antagonist Development: A Validated Pharmacophore

The (R)-3-aminopyrrolidine scaffold, of which (R)-N,1-Dimethylpyrrolidin-3-amine is a core building block, is a validated pharmacophore for potent CCR2b receptor antagonists. A study by Moree et al. (2008) identified compound 71, a derivative of this scaffold, with a CCR2b binding IC50 of 3.2 nM and functional antagonism in chemotaxis (IC50 0.83 nM) and calcium flux (IC50 7.5 nM) assays [1]. While the exact compound is not the free amine itself, the data demonstrate the high potential of this specific chiral 3-aminopyrrolidine framework for generating nanomolar-potency leads.

CCR2b Antagonist Inflammation Immunology

Computational Physicochemical Properties Supporting Drug-Like Space

Computational analysis of (R)-N,1-Dimethylpyrrolidin-3-amine reveals a favorable profile for drug discovery. Its low molecular weight (114.19 g/mol), low number of rotatable bonds (1), and a calculated topological polar surface area (TPSA) of 15.3 Ų [1] position it well within drug-like chemical space, predicting good oral bioavailability. The consensus Log P value of 0.4 indicates a balanced lipophilicity-hydrophilicity profile . These properties are intrinsic to the molecule and are independent of the (S)-enantiomer, but they highlight its suitability as a building block for optimizing pharmacokinetic parameters in lead compounds.

Medicinal Chemistry Drug Design ADME

High-Impact Applications for (R)-N,1-Dimethylpyrrolidin-3-amine in Drug Discovery and Chemical Synthesis


Enantioselective Synthesis of CCR2b Antagonists for Inflammatory Disease Research

Researchers focused on developing novel CCR2b antagonists for conditions like rheumatoid arthritis, multiple sclerosis, or atherosclerosis should prioritize (R)-N,1-Dimethylpyrrolidin-3-amine. Its (R)-3-aminopyrrolidine core is a validated scaffold for achieving nanomolar potency against this target, as demonstrated by compound 71 (CCR2b binding IC50 = 3.2 nM) [1]. Using this specific enantiomer ensures the correct stereochemistry is incorporated into the lead molecule, which is critical for maintaining high affinity and functional antagonism.

Building Enantiomerically Pure Pharmaceutical Intermediates

In any medicinal chemistry campaign where a chiral amine is required as an intermediate, (R)-N,1-Dimethylpyrrolidin-3-amine offers a clear advantage over its racemate or the (S)-enantiomer. Its defined (R)-configuration, confirmed by its unique InChIKey [1], and a vendor-reported minimum purity of 98% , provide a reliable starting point for asymmetric synthesis. This eliminates the need for costly and time-consuming chiral resolution steps and minimizes the risk of producing a mixture of diastereomers that could compromise the biological evaluation of the final drug candidate.

Designing CNS-Penetrant Drug Candidates with Favorable Physicochemical Properties

The compound's low molecular weight (114.19 g/mol), low TPSA (15.3 Ų), and balanced LogP (0.4) make it an ideal building block for designing drug candidates intended for central nervous system (CNS) targets [REFS-1, REFS-2]. These properties are associated with good blood-brain barrier permeability. Researchers can leverage this scaffold to create novel molecules for neurological or psychiatric disorders while maintaining drug-like characteristics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-N,1-Dimethylpyrrolidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.